molecular formula C20H13N5O2S2 B2970177 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797960-31-6

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2970177
CAS RN: 1797960-31-6
M. Wt: 419.48
InChI Key: VWKKOWYRYVCTIE-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . A series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of the compound you mentioned would be more complex due to the additional functional groups attached to the thiophene ring.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the functional groups attached to the thiophene ring .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Properties

Compounds with the 1,2,4-oxadiazole and thiadiazole moieties have been investigated for their anticancer activities. For example, derivatives have been synthesized and evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This includes research on substituted benzamides, which exhibited significant inhibitory effects against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain compounds demonstrated significant activity against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Research into benzothiophene derivatives, including thiadiazoles and oxadiazoles, has uncovered a range of potent antimicrobial and anti-inflammatory properties. This includes the synthesis of new compounds starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, which were found to be effective against various bacterial and fungal pathogens, as well as showing anti-inflammatory activity (Isloor et al., 2010).

Anticancer and Antimicrobial Screening

Another area of application is the synthesis and biological activity evaluation of thiazole and 1,3,4-thiadiazole derivatives. These compounds have been assessed for their antimicrobial properties, with some showing high activity against common pathogens. Additionally, several derivatives have demonstrated promising anticancer activity, highlighting their potential as pharmacological agents (Desai et al., 2016).

Future Directions

The development of new thiophene derivatives and benzo[c][1,2,5]thiadiazoles for potential therapeutic applications is an active area of research . The design and synthesis of new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia is one of the recent advancements .

properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O2S2/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-27-18)17-6-3-9-28-17/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKKOWYRYVCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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